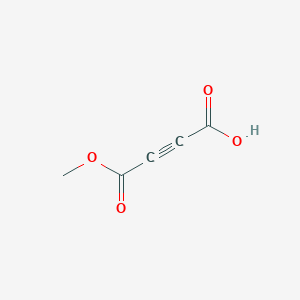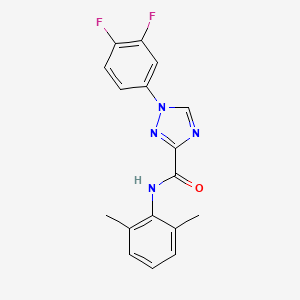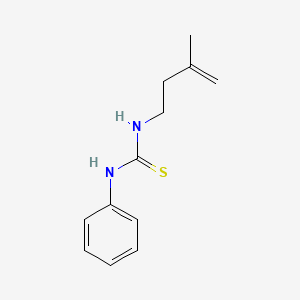![molecular formula C14H13ClN6O B13362867 N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B13362867.png)
N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide is a synthetic organic compound that features a unique combination of a pyrrole ring and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorine Atom: Chlorination of the aromatic ring can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile in the presence of a catalyst such as zinc chloride (ZnCl2).
Amide Bond Formation: The final step involves coupling the pyrrole and tetrazole derivatives through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
作用機序
The mechanism of action of N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-imidazol-1-yl)propanamide
- N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-triazol-1-yl)propanamide
Uniqueness
N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide is unique due to the presence of both a pyrrole and a tetrazole ring, which imparts distinct chemical and biological properties. The combination of these rings can enhance the compound’s stability, binding affinity, and specificity for certain targets compared to similar compounds.
特性
分子式 |
C14H13ClN6O |
|---|---|
分子量 |
316.74 g/mol |
IUPAC名 |
N-(2-chloro-5-pyrrol-1-ylphenyl)-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H13ClN6O/c15-12-4-3-11(20-6-1-2-7-20)9-13(12)17-14(22)5-8-21-10-16-18-19-21/h1-4,6-7,9-10H,5,8H2,(H,17,22) |
InChIキー |
WYDKBGWEMMQANU-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Cl)NC(=O)CCN3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B13362789.png)
![(3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B13362790.png)
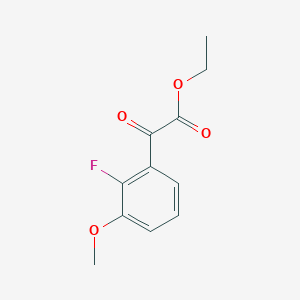
![3-(4-Chlorophenyl)-4-(3-nitrophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B13362802.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362811.png)
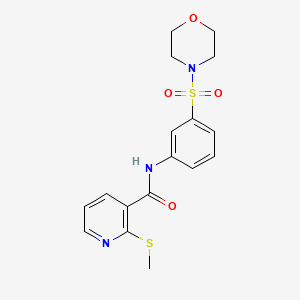
![2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362822.png)

![3-[(Benzylsulfanyl)methyl]-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362841.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13362849.png)

